
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
A study by Desai et al. (2011) synthesized compounds related to 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide and tested them for in vitro antibacterial and antifungal activities. These compounds exhibited activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Synthetic Methodologies
Batalha et al. (2019) explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally related to this compound. Their work sheds light on the synthetic versatility of 4-oxoquinolines, which are important in medicinal chemistry due to their biological activities (Batalha et al., 2019).
Potential in Medicinal Chemistry
Thevis et al. (2008) studied the mass spectrometric behavior of compounds related to this compound, noting their potential as prolylhydroxylase inhibitor drug candidates. Their research highlights the importance of understanding the mass spectrometric properties of these compounds for clinical and forensic analysis (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide' involves the condensation of 4-isopropylaniline with 3-cyano-4-hydroxyquinolin-2(1H)-one, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "4-isopropylaniline", "3-cyano-4-hydroxyquinolin-2(1H)-one", "Sodium borohydride", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Condensation of 4-isopropylaniline with 3-cyano-4-hydroxyquinolin-2(1H)-one in methanol and acetic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol and water to form the desired product, 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide." ] } | |
Número CAS |
941923-48-4 |
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.364 |
Nombre IUPAC |
4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-11(2)12-7-9-13(10-8-12)20-18(23)16-17(22)14-5-3-4-6-15(14)21-19(16)24/h3-11H,1-2H3,(H,20,23)(H2,21,22,24) |
Clave InChI |
XEXSHMCJKXHBDV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)
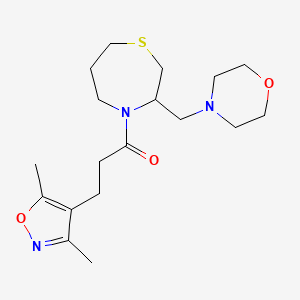
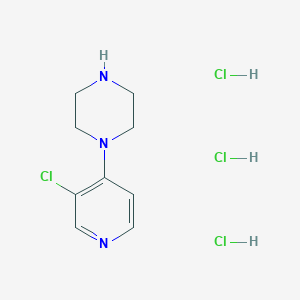
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2963940.png)
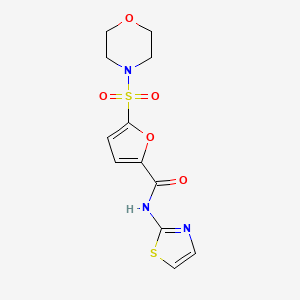
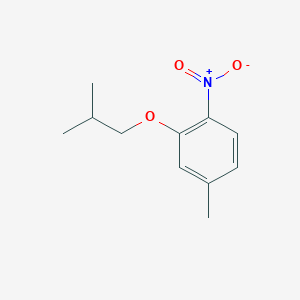
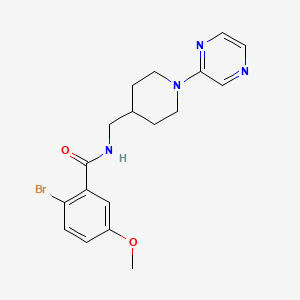
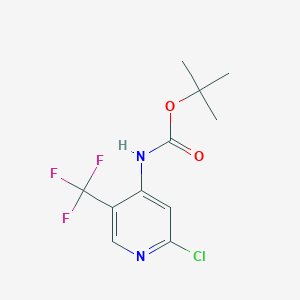
![N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2963948.png)
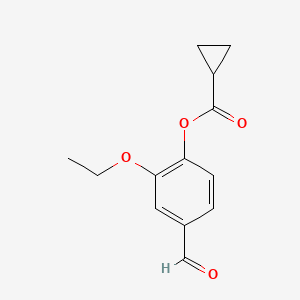
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)
![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2963955.png)
![2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2963956.png)
